(2S)-2-(aminooxy)propanoic acid
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Overview
Description
(2S)-2-(Aminooxy)propanoic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by an aminooxy group (-ONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(aminooxy)propanoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Aminooxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-(Aminooxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism by which (2S)-2-(aminooxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and metabolic processes .
Comparison with Similar Compounds
(2S)-2-Aminopropanoic acid:
(2S)-2-Hydroxypropanoic acid:
Uniqueness: (2S)-2-(Aminooxy)propanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
(2S)-2-aminooxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c1-2(7-4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
AHIBSEICBQMMDB-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)ON |
Canonical SMILES |
CC(C(=O)O)ON |
Origin of Product |
United States |
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